molecular formula C7H7BrN2O B1444573 5-Bromo-6-methylpicolinamide CAS No. 1228014-22-9

5-Bromo-6-methylpicolinamide

Cat. No. B1444573
CAS RN: 1228014-22-9
M. Wt: 215.05 g/mol
InChI Key: RVLQAJVSZQBQCT-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpicolinamide is an organic compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methylpicolinamide consists of a pyridine ring with a bromine atom at the 5th position and a methylpicolinamide group at the 6th position .


Physical And Chemical Properties Analysis

5-Bromo-6-methylpicolinamide is a solid substance . It has a boiling point of 346.8°C at 760 mmHg and a melting point of 76-77°C .

Scientific Research Applications

Antitumor Activity

5-Bromo-6-methylpicolinamide has been evaluated for its potential as an antitumor agent . Derivatives of this compound, specifically N-Methyl-picolinamide-4-thiol derivatives, have shown potent anti-proliferative activities in vitro on human cancer cell lines . These compounds have been found to selectively inhibit Aurora-B kinase, which is frequently overexpressed in various human tumors .

Kinase Inhibition

The compound’s ability to inhibit Aurora-B kinase positions it as a candidate for the development of new cancer chemotherapeutics. Aurora kinases play crucial roles in the regulation of mitosis, and their inhibition can disrupt tumor growth .

Synthesis of Derivatives

5-Bromo-6-methylpicolinamide serves as a precursor for the synthesis of various derivatives with potential medicinal properties. The modifications on the picolinamide moiety can lead to compounds with different biological activities .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of 5-Bromo-6-methylpicolinamide derivatives with biological targets like kinases. These studies help in rationalizing the biological results and guiding the design of more potent inhibitors .

Drug Design

Due to its structural features, 5-Bromo-6-methylpicolinamide is a valuable scaffold in drug design. Its molecular framework can be utilized to create small-molecule inhibitors for various therapeutic targets .

Chemical Biology

In chemical biology research, 5-Bromo-6-methylpicolinamide can be used to study the biological effects of brominated compounds on cells and to understand the role of methylation in bioactive compounds .

Pharmacological Research

The compound’s properties make it suitable for pharmacological research, where its efficacy and safety profile can be assessed in various models of diseases .

Biotherapy Development

As part of biotherapy development, 5-Bromo-6-methylpicolinamide and its derivatives can be explored for their use in targeted therapies, especially in the context of personalized medicine for cancer treatment .

Safety And Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Bromo-6-methylpicolinamide . In case of accidental ingestion or inhalation, immediate medical attention is advised .

properties

IUPAC Name

5-bromo-6-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLQAJVSZQBQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735430
Record name 5-Bromo-6-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methylpicolinamide

CAS RN

1228014-22-9
Record name 5-Bromo-6-methyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228014-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-6-methylpicolinonitrile (1.8 g, 9.14 mmol) in a mixture of TFA and sulfuric acid (30 mL, 4:1, VAT) was stirred at 40° C. for 16 h. The reaction mixture was poured into ice water. The resulting solid was filtered off and washed with water and dried to give the desired product as a white solid (1.0 g, 4.65 mmol, 54% yield). MS (ESI) m/z 217.1 [M+2]+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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